Propylene glycol lauryldimonium chloride

Description

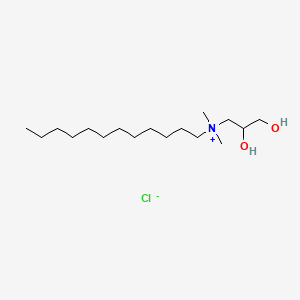

Propylene glycol lauryldimonium chloride (PGLC) is a quaternary ammonium compound (quat) commonly used in cosmetic and personal care formulations as a cationic surfactant and conditioning agent. Its structure consists of a lauryl (C12) alkyl chain, a propylene glycol moiety, and a positively charged nitrogen center bonded to two methyl groups. This molecular configuration imparts both hydrophilic (propylene glycol) and lipophilic (lauryl chain) properties, making it effective in reducing static friction, improving wet combing, and enhancing hair softness in rinse-off products like shampoos and conditioners .

PGLC’s efficacy stems from its ability to adsorb onto negatively charged surfaces (e.g., hair or skin), forming a protective film that retains moisture and reduces irritation. Unlike harsher quats, its propylene glycol component may contribute to milder sensory profiles, aligning with trends toward gentler formulations in cosmetics.

Properties

CAS No. |

103947-09-7 |

|---|---|

Molecular Formula |

C17H38ClNO2 |

Molecular Weight |

323.9 g/mol |

IUPAC Name |

2,3-dihydroxypropyl-dodecyl-dimethylazanium;chloride |

InChI |

InChI=1S/C17H38NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-18(2,3)15-17(20)16-19;/h17,19-20H,4-16H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

AMNOZRPMLUGELC-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC(CO)O.[Cl-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares PGLC with structurally analogous quaternary ammonium compounds, emphasizing key differences in alkyl chain length, solubility, and applications.

Key Observations :

- Chain Length and Functionality : PGLC’s C12 chain balances conditioning efficacy with moderate solubility, whereas tripropylammonium chloride (C3) lacks sufficient lipophilicity for cosmetic use and is primarily employed in chemical synthesis . Cetrimonium (C16) and behentrimonium (C22) chlorides exhibit stronger binding to keratin but may cause buildup or irritation with prolonged use.

- Solubility : PGLC’s water solubility facilitates formulation in rinse-off products, contrasting with behentrimonium chloride, which requires solubilizers for even distribution.

- Safety : PGLC’s propylene glycol component may reduce irritation compared to cetrimonium chloride, which is associated with higher ocular and dermal toxicity at elevated concentrations.

Performance in Formulations

- Conditioning Efficiency : In hair care, PGLC outperforms tripropylammonium chloride due to its longer alkyl chain, which enhances hydrophobic interactions with hair fibers. However, behentrimonium chloride provides superior long-term conditioning for damaged hair due to its ultra-long C22 chain.

- Antimicrobial Activity : Unlike cetrimonium chloride, PGLC lacks significant antimicrobial properties, limiting its use in preservative systems. This aligns with its primary role as a mild conditioning agent.

Regulatory and Environmental Considerations

PGLC is generally recognized as safe in cosmetics at concentrations up to 2.5% (EU Cosmetics Regulation). Environmental impact assessments suggest PGLC’s moderate biodegradability, whereas longer-chain quats like behentrimonium chloride persist in aquatic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.